Methyl 5-(azetidin-3-yl)nicotinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 5-(azetidin-3-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)8-2-7(3-11-4-8)9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 |
InChI Key |
WWKCQQGDQISXOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2CNC2 |
Origin of Product |
United States |
Synthetic Strategies for Methyl 5 Azetidin 3 Yl Nicotinate and Its Key Analogues
Synthesis of the Azetidine (B1206935) Moiety
The azetidine ring, a strained four-membered nitrogen heterocycle, is a crucial component of many biologically active compounds. researchgate.net Its synthesis requires specific strategies to overcome the inherent ring strain.
Construction of Azetidin-3-one (B1332698) Precursors
Azetidin-3-ones are versatile intermediates for the synthesis of various functionalized azetidines. nih.govnih.gov Several methods have been developed for their construction.
One notable method is the gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides, which generates reactive α-oxo gold carbene intermediates that undergo intramolecular N-H insertion to form the azetidin-3-one ring. nih.gov This approach offers a flexible and efficient route to chiral azetidin-3-ones, bypassing the need for potentially hazardous diazo intermediates. nih.gov
Other established strategies include:
Decomposition of α-amino-α′-diazo ketones : This is a reliable method, though it can be limited by competitive side reactions and the toxicity of diazo compounds. nih.gov
Cyclization of α-amino ketones : This involves 4-exo-tet cyclizations, which provide another route to the azetidin-3-one core. nih.gov
From amino acid precursors : Copper- and Rhodium-catalyzed carbenoid insertions into the N-H bonds of α,α'-dialkyl-α-diazoketones, derived from amino acids, offer a more direct synthesis of cis-2,4-disubstituted azetidin-3-ones. nih.gov
Multi-step sequences : Early methods involved multi-step conversions from starting materials like methyl 4-chloro-3-oxobutanoate. nih.gov
Table 1: Selected Methods for Azetidin-3-one Synthesis
| Method | Precursor | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Gold-Catalyzed Oxidative Cyclization | Chiral N-propargylsulfonamides | Gold Catalyst / Oxidant | High stereoselectivity, avoids diazo compounds. nih.gov |
| Carbenoid N-H Insertion | α,α'-dialkyl-α-diazoketones | Cu or Rh catalysts | Streamlined approach from amino acids. nih.gov |
Aza-Michael Addition Methodologies for Azetidine Ring Formation
The aza-Michael addition is a powerful C-N bond-forming reaction. bohrium.com While it is often used to derivatize an existing azetidine ring, it can also be a key step in the formation of the ring itself. mdpi.comnih.gov An efficient, one-pot procedure involves the organocatalytic aza-Michael addition of N-substituted phosphoramidates to enones. thieme-connect.com The resulting adducts undergo an intramolecular reductive cyclization to afford 1,2,4-trisubstituted azetidines in good to high yields and with excellent stereocontrol. thieme-connect.com
It is important to distinguish this ring-forming strategy from the aza-Michael addition to azetidine-derived acceptors, such as methyl (N-Boc-azetidin-3-ylidene)acetate. In the latter case, the reaction serves to introduce substituents at the 3-position of a pre-formed azetidine ring, yielding functionalized 3-substituted 3-(acetoxymethyl)azetidines. bohrium.commdpi.comnih.govresearchgate.net
Stereoselective Synthesis of Azetidine Derivatives
Controlling the stereochemistry of the azetidine ring is crucial for its application in medicinal chemistry. Numerous stereoselective methods have been developed.
[2+2] Cycloaddition : A facile synthesis of highly functionalized azetidines can be achieved through a formal [2+2] cycloaddition of 2-aminomalonates to chalcones. acs.orgresearchgate.net This process proceeds with excellent diastereoselectivity. acs.orgresearchgate.net Another approach involves the photocatalytic [2+2] cycloaddition between amines and alkenes. bohrium.com
Iodine-Mediated Cycloaddition : A one-pot, highly stereoselective synthesis of functionalized azetidines can be accomplished via a tetramethylguanidine (TMG)/I2-mediated formal [2+2] cycloaddition of α-amidomalonate with enones. nih.gov
Cyclization of Chiral Precursors : The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes allows for the stereospecific formation of 2-(hydroxymethyl)azetidines. acs.org Similarly, chiral azetidin-3-ones can be prepared stereoselectively from chiral N-propargylsulfonamides. nih.gov
Chiral Auxiliaries : A general and scalable method for producing enantioenriched C2-substituted azetidines utilizes chiral tert-butanesulfinamides. This approach allows for the synthesis of enantiopure azetidine products that can be readily deprotected and derivatized. acs.org
Table 2: Overview of Stereoselective Azetidine Synthesis Methods
| Method | Key Reagents/Precursors | Stereocontrol |
|---|---|---|
| [2+2] Cycloaddition | 2-aminomalonates, chalcones | Excellent diastereoselectivity. acs.orgresearchgate.net |
| Iodine-Mediated Reaction | α-amidomalonate, enones, I2 | High diastereoselectivity. nih.gov |
| Organocatalytic Cyclization | N-substituted phosphoramidates, enones | Excellent enantioselectivity (78–96% ee). thieme-connect.com |
| Cyclization of Chiral Oxiranes | Enantiopure (2-aminoalkyl)oxiranes | Stereospecific. acs.org |
Derivatization of Azetidine Core
Further functionalization of the azetidine core is essential for creating diverse molecular libraries for drug discovery. The azetidine nitrogen is a common site for derivatization. core.ac.uk
N-Alkylation/Arylation : After the removal of protecting groups like trityl or Boc, the azetidine nitrogen can be functionalized, for instance, by N-alkylation with allyl bromide. nih.gov
Cross-Coupling Reactions : The Suzuki-Miyaura cross-coupling reaction can be used to diversify azetidine derivatives, for example, by coupling a brominated pyrazole-azetidine hybrid with various boronic acids. mdpi.comnih.govresearchgate.net
Aza-Michael Addition : As mentioned previously, the aza-Michael addition of various NH-heterocycles to methyl (N-Boc-azetidin-3-ylidene)acetate is a versatile method for introducing a wide range of substituents at the C3-position. mdpi.com
Sulfonyl Fluoride Chemistry : Azetidine sulfonyl fluorides (ASFs) have emerged as reagents for the mild synthesis of 3-aryl-3-substituted azetidines. nih.gov
Synthesis of the Nicotinate (B505614) Moiety
The methyl nicotinate portion of the target molecule is typically synthesized from nicotinic acid (also known as niacin or vitamin B3) or its derivatives. chemicalbook.com
The most common method is the direct esterification of nicotinic acid with methanol (B129727). chemicalbook.com This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or gaseous hydrogen chloride, and often requires refluxing for several hours. chemicalbook.comprepchem.com
Another significant synthetic route is transesterification . This process involves reacting an alcohol, such as menthol, with methyl nicotinate in the presence of an alkaline catalyst like sodium methoxide. google.com This method is advantageous as it can avoid the use of harsh acidic conditions. google.com
More complex industrial syntheses may start from different pyridine (B92270) precursors. For example, methyl-6-methylnicotinate can be synthesized from 5-ethyl-2-methyl pyridine through oxidation with nitric acid followed by esterification with methanol. environmentclearance.nic.in Additionally, nicotinamide (B372718) derivatives can be synthesized from methyl nicotinate and various amines in an enzyme-catalyzed process using lipase. nih.gov
Table 3: Common Synthesis Methods for Methyl Nicotinate
| Method | Starting Material | Reagents | Key Conditions |
|---|---|---|---|
| Acid-Catalyzed Esterification | Nicotinic Acid | Methanol, H₂SO₄ or HCl | Reflux. chemicalbook.comprepchem.com |
| Transesterification | Nicotinate Ester (e.g., Methyl Nicotinate) | Another Alcohol, Alkaline Catalyst (e.g., NaOMe) | Heating, often under vacuum. google.com |
Strategies for Functionalizing Pyridine Rings
The synthesis of complex, substituted pyridines is a cornerstone of medicinal chemistry, owing to the prevalence of the pyridine scaffold in a vast number of natural products and pharmaceutical agents. rsc.org Crafting molecules like Methyl 5-(azetidin-3-yl)nicotinate necessitates methods that allow for the regioselective introduction of various functional groups onto the pyridine ring.
Historically, the synthesis of polysubstituted pyridines has followed two main paths: building the ring from appropriately functionalized acyclic precursors or sequentially adding substituents to a pre-existing pyridine ring. rsc.org The latter approach often involves aromatic substitution, direct metallation, or metal-halogen exchange reactions. rsc.org A number of methods have been developed to synthesize substituted nicotinates, which are derivatives of nicotinic acid (Vitamin B3). nih.gov For instance, the Bohlmann-Rahtz synthesis, which utilizes substituted enamines and propargyl aldehydes or ketones, has been a foundational route to creating substituted pyridines. nih.gov
Modern methodologies have greatly expanded the toolkit for pyridine functionalization. Multicomponent reactions, for example, allow for the construction of highly substituted nicotinic acid precursors. rsc.orgresearchgate.net One powerful strategy involves a one-pot protodecarboxylation-bromination-Suzuki coupling sequence, which enables the C3-arylation of nicotinic acids and demonstrates the potential to introduce a wide variety of aryl and heteroaryl groups. rsc.org
Furthermore, radical chemistry offers novel pathways for modifying the pyridine ring. acs.org The Minisci reaction, a classic method, involves the addition of nucleophilic carbon radicals to a protonated pyridine, but it can sometimes lead to mixtures of C2 and C4 substituted products. acs.org More recent developments include photochemical methods that generate pyridinyl radicals from pyridinium (B92312) ions, enabling C(sp²)–C(sp³) bond formation with distinct positional selectivity compared to traditional Minisci chemistry. acs.org
Table 1: Selected Research Findings on Pyridine Ring Functionalization
| Methodology | Description | Key Features | Reference |
|---|---|---|---|
| Multicomponent Condensation & C3-Arylation | Synthesis of poly-substituted nicotinic acids followed by a one-pot protodecarboxylation–bromination–Suzuki coupling. | Allows for the introduction of diverse (hetero)aryl groups at the C3 position of the pyridine ring. | rsc.org |
| Photochemical Organocatalytic Functionalization | Uses a dithiophosphoric acid catalyst to generate pyridinyl radicals upon single-electron reduction, which then couple with allylic radicals. | Offers a novel mechanism for C-H functionalization with distinct regioselectivity from classical Minisci reactions. | acs.org |
| Bohlmann–Rahtz Synthesis | A major synthetic route to substituted pyridines that employs substituted enamines and propargyl aldehydes/ketones. | A foundational method that has underpinned further developments in nicotinate synthesis. | nih.gov |
| Tandem Condensation/Electrocyclization | A protocol for synthesizing polysubstituted pyridines from propargyl amines and unsaturated carbonyl compounds. | Applicable to a wide range of substrates and can be performed on a large scale. | researchgate.net |
Introduction of Ester Functionality
The "methyl nicotinate" portion of the target molecule is a methyl ester of nicotinic acid (also known as pyridine-3-carboxylic acid). The introduction of this ester group is a fundamental and typically straightforward chemical transformation.
The most common method for this conversion is Fischer esterification. This reaction involves treating the carboxylic acid (nicotinic acid) with an alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. scholarsresearchlibrary.comresearchgate.net The mixture is typically heated to drive the reaction towards the formation of the ester and water. researchgate.net Following the reaction, a neutralization step, often with a weak base like sodium bicarbonate, is used to remove the acid catalyst, and the final product, methyl nicotinate, is extracted and purified. researchgate.net While effective, this method can sometimes require long reaction times or a large excess of the alcohol to achieve high yields. scholarsresearchlibrary.com
Alternative reducing systems can also be employed, though they are more commonly used for the reduction of the ester rather than its formation. For example, sodium borohydride (B1222165) in methanol can reduce esters to primary alcohols, but the reaction is much slower than the reduction of aldehydes and ketones. scholarsresearchlibrary.com
Table 2: Typical Conditions for the Esterification of Nicotinic Acid
| Reactants | Catalyst | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Nicotinic Acid, Methanol | Concentrated Sulfuric Acid | Methanol (acts as both reactant and solvent) | Reflux | Methyl Nicotinate | scholarsresearchlibrary.comresearchgate.net |
Coupling Methodologies for Azetidine and Nicotinate Fragments
The central challenge in synthesizing this compound is the formation of the bond connecting the azetidine ring to the nicotinate ring. This can be achieved through several modern synthetic strategies.
Direct C-C or C-N Bond Formation
The bond between the azetidine and nicotinate moieties in the target molecule is a C-N bond, specifically between the azetidine nitrogen and the C5 position of the pyridine ring. Direct formation of this bond can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. This would typically involve reacting azetidine (as the nucleophile) with a methyl 5-halonicotinate (where the halogen at C5 acts as a leaving group). The efficiency of SNAr reactions on pyridine rings is often enhanced by the presence of electron-withdrawing groups, such as the ester at the C3 position. nih.gov
Another approach involves intramolecular cyclization reactions. For example, fused heterocyclic systems containing an azetidine ring have been synthesized via intramolecular C–N bond coupling of azetidine-2-carboxamides, a reaction catalyzed by copper. mdpi.com While this forms a fused system rather than the specific linkage in the target molecule, it highlights the utility of intramolecular strategies for forming C-N bonds involving an azetidine ring. mdpi.com
Cross-Coupling Reactions for Scaffold Assembly
Transition metal-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for forming C-N and C-C bonds in modern organic synthesis. mdpi.com The premier method for forming aryl C-N bonds is the Buchwald-Hartwig amination. uni-muenchen.de This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. In the context of this compound, this would involve coupling azetidine with methyl 5-bromonicotinate or a similar halogenated derivative. The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance, making it a highly attractive strategy. uni-muenchen.de
While the target molecule features a C-N linkage, other cross-coupling reactions are crucial for functionalizing the individual components. For instance, iron-catalyzed protocols have been developed for the cross-coupling of 3-iodoazetidines with a variety of Grignard reagents (aryl, vinyl, and alkyl) to form 3-substituted azetidines. rsc.orgrsc.org This demonstrates that the azetidine ring is a viable coupling partner in transition-metal-catalyzed reactions. Similarly, nickel has been explored as a more sustainable catalyst alternative to precious metals like palladium for the cross-coupling reactions of azetidines. calstate.edu The Suzuki coupling, which forms C-C bonds, is also widely used to functionalize pyridine rings, as seen in the C3-arylation of nicotinic acids. rsc.org
Table 3: Examples of Cross-Coupling Reactions for Heterocycle Functionalization
| Reaction Type | Coupling Partners | Catalyst System | Bond Formed | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium catalyst with a phosphine (B1218219) ligand | Aryl C-N | uni-muenchen.de |
| Iron-Catalyzed Cross-Coupling | 3-Iodoazetidine + Grignard Reagent | Iron salt (e.g., FeCl3) | C-C | rsc.orgrsc.org |
| Suzuki Coupling | Brominated Nicotinic Acid + Boronic Acid | Palladium catalyst | C-C | rsc.org |
| Nickel-Catalyzed Cross-Coupling | Azetidine + Coupling Partner | Nickel catalyst | C-C | calstate.edu |
Advanced Synthetic Methodologies Applied to Azetidine-Nicotinate Systems
The synthesis of complex heterocyclic structures like this compound benefits immensely from advanced methodologies, particularly those employing transition-metal catalysis.
Transition-Metal Catalysis in Azetidine/Nicotinate Synthesis
Transition metals are instrumental across the entire synthetic sequence, from the formation and functionalization of the individual rings to their final assembly. mdpi.commdpi.com
Azetidine Synthesis and Functionalization: The synthesis of the strained four-membered azetidine ring can be challenging. researchgate.net Transition metals offer elegant solutions. Lanthanide(III) triflates, for example, have been shown to catalyze the intramolecular regioselective aminolysis of epoxy amines to afford azetidines in high yields, tolerating a variety of sensitive functional groups. frontiersin.org Copper(I) has been used to catalyze 4-exo ring closures to produce methylene-diazetidines, which can be further functionalized using palladium-catalyzed Heck reactions. nih.gov Furthermore, iron and nickel catalysts are effective in cross-coupling reactions to introduce substituents onto the azetidine ring. rsc.orgcalstate.edu
Pyridine/Nicotinate Synthesis and Functionalization: The construction and modification of the nicotinate ring also heavily rely on transition metals. Copper-catalyzed intramolecular chalcogenamination reactions have been developed for the synthesis of organochalcogenylated nicotinate derivatives. mdpi.com Palladium catalysis is a workhorse for C-C and C-heteroatom bond formation on the pyridine ring, enabling efficient and chemoselective transformations. rsc.orgmdpi.com Rhodium catalysts have been employed in the regioselective addition of aryl boron nucleophiles to N-alkyl nicotinate salts, leading to various dihydropyridine (B1217469) products. nih.gov
Scaffold Assembly: As discussed previously, palladium-catalyzed Buchwald-Hartwig amination is a key strategy for the C-N bond formation between the azetidine and nicotinate fragments. uni-muenchen.de Copper-catalyzed reactions are also prominent for C-N bond formation, as seen in the intramolecular coupling of azetidine-2-carboxamides. mdpi.com
Table 4: Overview of Transition Metals in the Synthesis of Azetidine and Nicotinate Systems
| Transition Metal | Application Area | Example Reaction | Reference |
|---|---|---|---|
| Palladium (Pd) | Cross-Coupling (C-N, C-C) | Buchwald-Hartwig amination, Suzuki coupling, Heck reaction | rsc.orgmdpi.comuni-muenchen.denih.gov |
| Copper (Cu) | Cyclization, Cross-Coupling (C-N) | Intramolecular aminolysis, 4-exo ring closure | mdpi.commdpi.comnih.gov |
| Iron (Fe) | Cross-Coupling (C-C) | Coupling of 3-iodoazetidines with Grignard reagents | rsc.orgrsc.org |
| Nickel (Ni) | Cross-Coupling | Reductive carboxylation of aziridines, coupling of azetidines | calstate.edumdpi.com |
| Rhodium (Rh) | Dearomatization | Addition of aryl boronic acids to nicotinate salts | nih.gov |
| Lanthanum (La) | Azetidine Synthesis | Catalyzed intramolecular aminolysis of epoxy amines | frontiersin.org |
Functional Group Interconversions on the Core Structure
The core structure of this compound, which consists of a pyridine ring substituted with a methyl ester and an azetidine ring, offers multiple sites for functional group interconversions. These transformations are crucial for the development of analogues with modified physicochemical properties and biological activities. Research into related azetidine and nicotinate derivatives provides a strong foundation for predicting the chemical behavior of this specific compound.
The primary sites for functional group interconversion on the this compound core are the azetidine nitrogen, the ester group, and potentially the pyridine ring itself. Modifications can include N-alkylation or N-acylation of the azetidine ring, hydrolysis or amidation of the methyl ester, and substitution reactions on the pyridine ring, although the latter are generally less common without prior activation.
Modifications of the Azetidine Moiety:
The nitrogen atom of the azetidine ring is a key site for derivatization. Nucleophilic substitution reactions can be employed to introduce a variety of substituents, thereby altering the compound's steric and electronic properties. smolecule.com For instance, the nitrogen can be alkylated using alkyl halides or subjected to acylation with acyl chlorides. smolecule.com Furthermore, the azetidine ring itself can undergo strain-driven ring-opening reactions under specific conditions. researchgate.net
Aza-Michael additions to α,β-unsaturated esters containing an azetidine moiety have been shown to be an effective method for creating new carbon-nitrogen bonds and introducing diverse functional groups. mdpi.com This strategy could be conceptually reversed or adapted to modify the linkage between the azetidine and pyridine rings.
Interactive Table: Potential Functional Group Interconversions on the Azetidine Moiety
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K2CO3) | N-Alkyl-azetidinyl nicotinate derivative |
| N-Acylation | Acyl chloride (e.g., R-COCl), Base (e.g., Et3N) | N-Acyl-azetidinyl nicotinate derivative |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3) | N-Substituted-azetidinyl nicotinate derivative |
| Ring Opening | Reductant system (e.g., LiAlH4) | δ-amino alcohol or related structures researchgate.net |
Modifications of the Nicotinate Moiety:
The methyl ester of the nicotinate core is another versatile handle for functional group interconversion. Saponification of the ester to the corresponding carboxylic acid is a fundamental transformation that allows for subsequent amide bond formation.
Hydrolysis of the methyl ester to the carboxylic acid can be achieved using standard conditions, such as treatment with a base like lithium hydroxide (B78521) (LiOH) in a mixture of methanol and water. researchgate.net This carboxylic acid derivative can then be coupled with a wide range of amines to generate a library of amide analogues.
Interactive Table: Potential Functional Group Interconversions on the Nicotinate Moiety
| Reaction Type | Reagents and Conditions | Potential Product |
| Ester Hydrolysis | Base (e.g., LiOH), MeOH/H2O | 5-(Azetidin-3-yl)nicotinic acid |
| Amide Formation | Carboxylic acid, Amine (R-NH2), Coupling agent (e.g., HATU, EDCI) | 5-(Azetidin-3-yl)nicotinamide derivative |
| Reduction | Reducing agent (e.g., LiAlH4) | (5-(Azetidin-3-yl)pyridin-3-yl)methanol |
Detailed research on related structures, such as methyl 6-(3-aminoazetidin-1-yl)nicotinate, suggests that the core is amenable to various transformations. For example, oxidation reactions using agents like potassium permanganate (B83412) could potentially lead to the formation of carboxylic acid derivatives, while reduction with reagents such as sodium borohydride could yield reduced forms of the pyridine ring or the ester. smolecule.com
Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully applied to bromo-substituted heterocyclic systems containing an azetidine ring to introduce new aryl or heteroaryl groups. mdpi.com This suggests that if a halogen were introduced onto the pyridine ring of this compound, a wide array of analogues could be synthesized.
Structure Activity Relationship Sar Studies of Methyl 5 Azetidin 3 Yl Nicotinate Analogues
Elucidation of Pharmacophoric Elements within the Azetidine-Nicotinate Framework
The fundamental structure of methyl 5-(azetidin-3-yl)nicotinate contains key pharmacophoric elements essential for its interaction with nAChRs. A widely accepted pharmacophore model for nicotinic ligands includes a cationic center, typically a protonatable amine, and a hydrogen bond acceptor. mdpi.com
In the azetidine-nicotinate scaffold, the basic nitrogen atom of the azetidine (B1206935) ring serves as the cationic center, which is crucial for forming a coulombic interaction with the receptor. mdpi.com The pyridine (B92270) nitrogen of the nicotinate (B505614) ring and the carbonyl oxygen of the ester group can both act as hydrogen bond acceptors, interacting with specific residues in the receptor's binding pocket. mdpi.comnih.gov The distance and spatial arrangement between these two key features are critical for high-affinity binding.
The azetidine ring, being a small, saturated heterocycle, introduces a degree of conformational rigidity, which can be advantageous for binding affinity. Contraction of a pyrrolidine (B122466) ring to an azetidine ring has been shown to slightly increase affinity for α4β2 nAChRs. uchile.cl This suggests that the smaller ring system may provide a more optimal positioning of the cationic nitrogen relative to the hydrogen bond acceptor on the pyridine ring.
Impact of Substituent Modifications on the Nicotinate Ring
The position and nature of substituents on the pyridine ring of nicotinate analogues have a dramatic effect on their biological activity. Studies on related pyridyl ether compounds have shown that substitutions at various positions on the pyridine ring significantly alter receptor binding affinity. nih.gov
For instance, in a series of 3-(azetidinylmethoxy)pyridine analogues, halogen substituents at the 5- or 6-position of the pyridine ring, as well as a 2-fluoro substituent, resulted in subnanomolar affinity for nAChRs. acs.org In contrast, bulkier halogen substituents like chloro, bromo, and iodo at the 2-position led to a substantial decrease in affinity. acs.org This suggests that steric hindrance at the 2-position is detrimental to binding, likely by causing unfavorable changes in the molecule's geometry. acs.org
Furthermore, research on 6-substituted nicotine (B1678760) analogues has indicated that lipophilic substituents at the 6-position can contribute to nAChR affinity. researchgate.net However, this effect is modulated by the size of the substituent, with increased bulk leading to decreased affinity. researchgate.net This highlights a delicate balance between lipophilicity and steric factors in achieving optimal receptor binding.
| Compound Analogue | Substitution Position | Substituent | Effect on Affinity | Reference |
|---|---|---|---|---|
| 3-(Azetidinylmethoxy)pyridine | 2 | -F | High Affinity | acs.org |
| 3-(Azetidinylmethoxy)pyridine | 2 | -Cl, -Br, -I | Decreased Affinity | acs.org |
| 3-(Azetidinylmethoxy)pyridine | 5 or 6 | Halogen | High Affinity | acs.org |
| Nicotine | 6 | Lipophilic group | Increased Affinity (modulated by size) | researchgate.net |
| 5-Aminopyridine derivative | 5 | Aryl group | Increased Affinity | nih.gov |
Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the properties of a lead compound. In the context of this compound analogues, replacing the methyl ester with other functional groups can significantly impact activity.
For example, replacing a pyridine ring with a properly oriented isoxazole (B147169) ring has been shown to maintain high affinity relative to nicotine in some cases. uchile.cl This suggests that the isoxazole can effectively mimic the hydrogen-bonding and electronic properties of the pyridine ring.
In a different chemical series, the replacement of the (S)-2-methylsuccinimidobenzoyl group in a complex alkaloid with its enantiomeric (R)-2-methylsuccinimidobenzoyl group resulted in only a small reduction in binding affinity at the α7 nAChR. nih.gov While not a direct analogue of the nicotinate ester, this demonstrates that subtle changes in bioisosteric groups can be tolerated.
The conversion of an ester to an amide is another common bioisosteric modification. Studies on related nicotinic ligands have shown that N-alkoxy amides retained greater affinity at neuronal α4β2* nAChR binding sites compared to other subtypes, suggesting that this modification could be a basis for achieving subtype selectivity. mdpi.com
| Original Group | Bioisosteric Replacement | Observed Effect | Reference |
|---|---|---|---|
| Pyridine Ring | Isoxazole Ring | Maintained high affinity in some analogues | uchile.cl |
| (S)-2-methylsuccinimidobenzoyl | (R)-2-methylsuccinimidobenzoyl | Small reduction in α7 nAChR affinity | nih.gov |
| Ester | N-alkoxy amide | Retained greater affinity at α4β2* nAChR | mdpi.com |
Influence of Azetidine Ring Modifications
The nitrogen atom of the azetidine ring is a critical pharmacophoric feature, and its substitution pattern significantly influences biological activity. A protonatable basic nitrogen is generally considered a requirement for binding affinity at nAChRs. nih.gov
Studies have shown that an N-unsubstituted azetidine moiety is an important contributor to potent activity in some series of nicotinic ligands. acs.org The removal of an N-methyl group from certain ligands has been found to retain affinity and selectivity, which is a common observation for nAChR ligands. nih.gov
However, N-methylation on a related pyrrolidine ring was able to restore binding affinities that were lost due to ring expansion from an azetidine. nih.gov This indicates that in some scaffolds, a small alkyl substituent on the nitrogen can be beneficial. Conversely, introducing carbamate-type N-substituents has been shown to result in a complete loss of binding affinity for both α3β4 and α4β2 nAChRs, confirming the necessity of a basic nitrogen for interaction. nih.gov
Stereochemistry plays a crucial role in the interaction of ligands with their biological targets. For analogues of this compound, the stereochemistry at the point of attachment of the azetidine ring to the nicotinate ring, as well as any substituents on the azetidine ring itself, can have a profound impact on activity.
In the synthesis of azetidines through the carbonylation of aziridines, it has been observed that the reaction of cis-aziridines is more regioselective and efficient than that of the corresponding trans-isomers, highlighting the influence of stereochemistry on synthetic accessibility and potentially on the final compound's activity. acs.org
The stereochemistry at the 2-position of the azetidine ring is known to be a critical determinant of potency for some nicotinic ligands. vulcanchem.com For example, the (R)-enantiomer of 2-chloro-5-(2-azetidinylmethoxy)pyridine (ABT-594) and its (S)-enantiomer both show potent analgesic activity, but the (R)-enantiomer displays diminished activity in models of peripheral side effects, indicating that stereoisomers can have different selectivity profiles. acs.org
Azetidine Ring Conformation and its Role in Ligand-Target Interactions
The four-membered azetidine ring, a key structural feature of this compound, exhibits a puckered conformation that is crucial for its interaction with biological targets. This non-planar arrangement allows for specific spatial orientations of its substituents, influencing ligand-receptor binding. The conformational dynamics of the 3,3-substituted azetidine moiety can be observed in NMR spectroscopy, often presenting as broadened signals for the methylene (B1212753) protons. mdpi.com The ring's puckering and the orientation of the substituent at the 3-position are critical determinants for biological activity.
The nitrogen atom of the azetidine ring plays a significant role in these interactions, often forming a hydrogen bond with the target protein. For instance, in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), the nitrogen of the azetidine moiety can form a hydrogen bond with the backbone carbonyl of specific amino acid residues, such as tryptophan (W149), and engage in a cation-π interaction with the aromatic side chain of the same residue. nih.gov This cation-π interaction, a strong non-covalent bond between a cation and an electron-rich π system, is a key feature in the binding of many ligands to nAChRs. mdpi.com
The stereochemistry at the 3-position of the azetidine ring is also a critical factor for subtype-selective binding to receptors. mdpi.com The specific three-dimensional arrangement of atoms, or conformation, dictated by the azetidine ring, restricts the molecule into a conformationally constrained state that can be advantageous for binding to specific receptor subtypes. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to predict and understand the preferred conformations of such ligands. uniba.it
Linker Optimisation between Azetidine and Nicotinate Moieties
In the development of nicotinic acetylcholine receptor (nAChR) ligands, for example, various linkers have been explored to connect azacyclic cores, like azetidine, to a π-electron system, such as a pyridine ring. uni-bonn.de Amide and carbamate (B1207046) bonds are common choices for this purpose. uni-bonn.de While carbamate linkers have been shown to provide high-affinity ligands for certain nAChR subtypes, they can be susceptible to hydrolysis. uni-bonn.de Amide linkers offer an alternative with potentially different stability and binding characteristics. uni-bonn.de
The optimization of linkers is not limited to simple bonds. More complex linkers incorporating functional groups like ureas and sulfonylureas have also been investigated. For instance, in a series of P2Y12 receptor antagonists, a urea (B33335) linker was a key feature, and its modification to a sulfonylurea addressed issues like low aqueous solubility. gu.se The type of linker can also influence metabolic stability, a crucial parameter for drug development.
Comparative SAR with Related Heterocyclic Scaffolds
The structure-activity relationship (SAR) of this compound analogues can be further understood by comparing them with compounds containing related heterocyclic scaffolds. This comparative analysis helps to elucidate the specific contributions of the azetidine ring to the molecule's activity.
For instance, replacing the four-membered azetidine ring with a five-membered pyrrolidine ring is a common modification to assess the impact of ring size on activity. nih.gov In the context of nicotinic ligands, such a change can alter the affinity and selectivity for different nAChR subtypes. uni-bonn.de Similarly, comparison with other azacyclic cores like N-methyl-pyrrolidine or N-methyl-piperidine has shown that even with the same structural elements present, the nature of the heterocyclic ring can shift the preference for different receptor subtypes. uni-bonn.de For example, while a quinuclidine (B89598) core linked via a carbamate to a π-electron system can lead to α7-selective ligands, replacing the quinuclidine with N-methylpyrrolidine or N-methylpiperidine can result in ligands that favor α4β2 nAChRs. uni-bonn.de
The pyridine ring of the nicotinate moiety can also be compared to other aromatic or heteroaromatic systems. For example, indole (B1671886) is another common heterocyclic scaffold in medicinal chemistry, and its derivatives have been evaluated as nAChR ligands. a2bchem.com The electronic properties and hydrogen bonding capabilities of the pyridine nitrogen are key features that can be compared with other heterocycles to understand the requirements for potent receptor interaction. In some cases, replacing the pyridine with other structures, such as pyrazinamide, has been explored to optimize properties like CNS penetration. ucl.ac.uk Furthermore, modifications to the pyridine ring itself, such as the introduction of different substituents, can significantly alter potency and metabolic stability. gu.se
Mechanistic Insights into Molecular Interactions of Methyl 5 Azetidin 3 Yl Nicotinate Derivatives
Analysis of Binding Modes through Structural and Computational Data
The binding modes of Methyl 5-(azetidin-3-yl)nicotinate derivatives are significantly influenced by the conformational flexibility of the azetidine (B1206935) ring and the electronic properties of the nicotinic acid core. The puckered nature of the azetidine ring allows it to adopt specific conformations that can optimize interactions with the binding pockets of target proteins.
Computational and structural studies have revealed key interaction patterns. For instance, in the context of P2Y12 receptor antagonists, the ethyl 6-aminonicotinate acyl sulfonamides, which are structurally related to the title compound, demonstrate the importance of the ethoxycarbonyl substituent for binding. gu.se Molecular docking studies of various derivatives have further elucidated the specific amino acid residues involved in these interactions.
Hydrogen bonding plays a critical role in the binding of these derivatives. The hydroxyl group, when present on the azetidine ring, and the carboxylic acid group on the pyridine (B92270) ring can act as both hydrogen bond donors and acceptors, forming crucial connections with the receptor. Furthermore, the nitrogen atom of the azetidine ring can participate in nucleophilic substitution reactions, a key step in the formation of the azetidine-nicotinate bond. smolecule.com
Table 1: Key Structural Features and Their Role in Binding
| Structural Feature | Role in Molecular Interaction | References |
| Azetidine Ring | Adopts a puckered conformation for optimal fit in binding pockets; its nitrogen can be involved in nucleophilic substitutions. | smolecule.com |
| Nicotinic Acid Core | The carboxyl group at the 3-position is often critical for enzymatic activity and receptor interaction. | |
| Substituents on the Rings | Can modulate potency, selectivity, and pharmacokinetic properties through steric and electronic effects. | acs.orgnih.gov |
Understanding Selectivity Mechanisms for Target Receptors
The selectivity of this compound derivatives for their target receptors is a complex interplay of various structural and chemical factors. The substitution pattern on both the azetidine and the nicotinic acid rings is a primary determinant of selectivity. For example, in the development of P2Y12 receptor antagonists, shifting from a 5-chlorothienyl to a benzyl (B1604629) sulfonamide significantly increased potency. acs.org
The nature of the linker between the core scaffold and peripheral substituents also influences selectivity. Studies on ethyl 6-piperazinylnicotinates, another class of P2Y12 antagonists, highlighted the central role of a urea (B33335) linker in binding. gu.se The replacement of this linker with sulfonylureas led to the discovery of compounds with different selectivity profiles. gu.se
Furthermore, the stereochemistry of the molecule can be a critical factor. For certain targets, only one enantiomer of a chiral derivative may exhibit significant activity, indicating a highly specific binding orientation within the receptor.
Table 2: Factors Influencing Receptor Selectivity
| Factor | Mechanism of Selectivity | Example | References |
| Ring Substitution | Alters electronic distribution and steric profile, favoring binding to one receptor over another. | Benzyl sulfonamides showing increased potency for P2Y12. | acs.org |
| Linker Moiety | Dictates the spatial orientation of key binding groups. | Urea and sulfonylurea linkers in P2Y12 antagonists. | gu.se |
| Stereochemistry | Specific enantiomers may have a higher affinity for the target due to the three-dimensional arrangement of atoms. | (S)-enantiomer of some BET inhibitors being the active isomer. | acs.org |
Mechanistic Aspects of Enzyme Inhibition by Analogues
Analogues of this compound have been investigated as inhibitors of various enzymes. The mechanism of inhibition often involves the mimicry of a transition state or the formation of a stable complex with the enzyme. For instance, the hydroxyazetidine group can mimic the transition states in enzymatic reactions.
In the case of mechanism-based inhibitors, the compound is processed by the target enzyme, leading to the formation of a reactive intermediate that then irreversibly inactivates the enzyme. For example, finasteride, an inhibitor of steroid 5α-reductase, is converted to a potent bisubstrate analog inhibitor by the enzyme itself. pfsfoundation.org This concept of enzyme-catalyzed formation of a more potent inhibitor could be applicable to derivatives of this compound.
The inhibitory activity can also be influenced by the substituents on the aromatic rings. Studies on bis(indol-3-yl)methane derivatives as α-glucosidase and α-amylase inhibitors have shown that the introduction of halogen or methyl groups on the indole (B1671886) ring can significantly affect their inhibitory potency. nih.gov For example, a bromine substituent was found to be most beneficial for α-amylase inhibitory activity. nih.gov
Table 3: Mechanisms of Enzyme Inhibition
| Inhibition Mechanism | Description | Example | References |
| Transition-State Mimicry | The inhibitor's structure resembles the transition state of the enzymatic reaction, leading to tight binding. | Hydroxyazetidine group mimicking transition states. | |
| Mechanism-Based Inhibition | The enzyme converts the inhibitor into a reactive species that covalently modifies and inactivates the enzyme. | Finasteride forming an NADP-dihydrofinasteride adduct. | pfsfoundation.org |
| Competitive Inhibition | The inhibitor competes with the natural substrate for binding to the active site. | Many kinase inhibitors compete with ATP. | nih.gov |
| Allosteric Inhibition | The inhibitor binds to a site other than the active site, inducing a conformational change that reduces enzyme activity. | Some PAK4 inhibitors bind to an allosteric site. | nih.gov |
In Vitro Receptor Binding Studies with Methyl 5 Azetidin 3 Yl Nicotinate Analogues
P2Y12 Receptor Antagonism Studies
Analogues of methyl 5-(azetidin-3-yl)nicotinate have been identified as potent antagonists of the P2Y12 receptor, a crucial player in platelet aggregation. researchgate.netresearchgate.netresearchgate.net The investigation into these compounds has been driven by the need for novel antiplatelet therapies. researchgate.net
Radioligand Binding Assays (e.g., Displacement Studies with [3H]AZ12464237)
Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands with their receptors. In the context of P2Y12 receptor studies, the tritiated non-nucleotide antagonist [3H]AZ12464237 has been established as a high-affinity radioligand. researchgate.netbiorxiv.org This radioligand is particularly useful for in vitro studies, including screening assays aimed at identifying new P2Y12 receptor ligands. researchgate.net
Displacement studies using [3H]AZ12464237 allow for the determination of the binding affinity of unlabeled compounds. For instance, competitive displacement studies have been performed to confirm the selectivity of this radioligand by testing various known P2Y12 receptor ligands and ligands for other P2Y receptors. researchgate.net The binding of [3H]AZ12464237 itself has been characterized, showing high affinity for both human and rat P2Y12 receptors. researchgate.net While primarily a tool for in vitro work, its carbon-11 (B1219553) labeled counterpart was found to not readily enter the brain, limiting its use for in vivo neuroimaging but underscoring its utility in peripheral P2Y12 receptor research. biorxiv.org
In vitro autoradiography on rat brain sections using a related tracer, [18F]3, demonstrated high P2Y12 receptor targeting with approximately 70% selective and specific binding. acs.org This highlights the utility of such radioligands in visualizing receptor distribution and density in tissue preparations.
Competitive Binding Affinity Determination (IC50, Ki)
The competitive binding affinity of this compound analogues for the P2Y12 receptor is typically quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values provide a measure of the ligand's potency in displacing a radioligand from the receptor.
A series of ethyl nicotinate (B505614) derivatives, which are structurally related to this compound, have been reported as high-affinity antagonists of the P2Y12 receptor. For example, the derivative AZ12464237 exhibited an IC50 value of 6.3 nM in competitive binding studies using [125I]AZ11931285. biorxiv.org Further modifications, such as replacing a piperazine (B1678402) ring with a 3-aminoazetidine, have led to compounds with even greater affinity, with one such analogue showing an IC50 of 6.2 nM. researchgate.net The replacement of a urea (B33335) functionality with a sulfonylurea group also resulted in increased affinity, with a representative compound demonstrating an IC50 of 42 nM. researchgate.net
These studies underscore the importance of the chemical structure in determining the binding affinity for the P2Y12 receptor. The 3-ethoxycarbonyl substituent on the pyridine (B92270) ring has been identified as a key feature for binding. gu.se The following table summarizes the binding affinities of selected P2Y12 receptor antagonists.
| Compound | Assay Type | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| AZ12464237 | Competitive Binding | [125I]AZ11931285 | 6.3 | Not Reported | biorxiv.org |
| Analogue with 3-aminoazetidine | Competitive Binding | Not Specified | 6.2 | Not Reported | researchgate.net |
| Analogue with sulfonylurea | Competitive Binding | Not Specified | 42 | Not Reported | researchgate.net |
| Fenobam | Displacement | [3H]-3-methoxy-5-(pyridin-2-ylethynyl)pyridine | Not Reported | Not Reported | gu.se |
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions
Analogues of this compound also interact with nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels involved in various physiological processes. nih.govnih.gov
Subtype Selectivity Profiling (e.g., α4β2, α3β4, α1)**
The nAChR family comprises multiple subtypes, each with a distinct subunit composition and pharmacological profile. nih.gov The α4β2* and α3β4* subtypes are particularly relevant in the central nervous system. nih.govnih.gov The α4β2* nAChR is the most abundant high-affinity nicotine (B1678760) binding site in the brain. frontiersin.org The α3β4* subtype is prominently expressed in the medial habenula and interpeduncular nucleus, regions implicated in drug reward and addiction. chemrxiv.org
Studies on analogues have revealed varying degrees of selectivity for different nAChR subtypes. For instance, some pyrrolidine-based analogues of A-84543, which share structural similarities with the compounds of interest, exhibit a range of selectivities for α4β2 over α3β4 nAChRs, from modest to very high. nih.gov The substitution pattern on the aromatic ring is a critical determinant of this selectivity. unimi.it For example, hydroxylation at specific positions on a benzofuran (B130515) or benzodioxane ring can increase both α4β2 affinity and selectivity. unimi.it
Agonist, Partial Agonist, and Antagonist Activity Characterization
The functional activity of these analogues at nAChRs can range from full agonism to partial agonism and antagonism. nih.govnih.gov For example, varenicline, a well-known nAChR partial agonist, was synthesized for comparative studies. nih.gov Some analogues of A-84543 act as full agonists at the α4β2 nAChR, while others are partial agonists. nih.gov
Interestingly, a hydroxylated pyridyl ether analogue, (S)-7, was found to be a functionally selective α4β2 superagonist with high efficacy but low potency at this subtype, and low efficacy at the α3β4 nAChR. nih.gov The presence of the α5 subunit in the nAChR complex can also influence the receptor's response to agonists, protecting against desensitization. nih.gov
The following table provides a summary of the nAChR subtype selectivity and functional activity for representative compounds.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| (S,R)-2 (A-84543 analogue) | rα4β2 | 12 | Partial Agonist | nih.gov |
| (S)-7 (A-84543 analogue) | rα4β2 | 3.7 | Superagonist | nih.gov |
| Aristoquinoline derivative 4 | hα3β4 | 34 | Not specified (may act as competitive antagonist) | chemrxiv.org |
| Aristoquinoline derivative 4 | hα2β4 | 1300 | Not specified | chemrxiv.org |
Dopaminergic Receptor (D2, D4) Binding Affinity
The interaction of this compound analogues with dopaminergic receptors, particularly the D2 and D4 subtypes, is another area of interest. D2-like receptors (D2, D3, and D4) are G protein-coupled receptors that play a crucial role in neurotransmission. nih.govfrontiersin.org
While direct binding data for this compound itself on dopaminergic receptors is not extensively detailed in the provided context, studies on structurally related compounds provide insights. For example, a series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues were evaluated for their affinity at D2, D3, and D4 receptors. researchgate.net These studies indicated that the incorporation of a pyrrole (B145914) moiety between a phenyl ring and a basic nitrogen atom influenced their binding to dopamine (B1211576) receptors. researchgate.net
Radioligands such as [11C]raclopride and [18F]fallypride are commonly used to measure D2/D3 receptor density, as they bind with similar affinity to both subtypes. researchgate.net The affinity of various ligands for dopamine receptors is often expressed as pKi values. For instance, the D2-like receptor-specific ligand spiperone (B1681076) exhibits high affinity for D2, D3, and D4 receptors with pKi values of 8.4–9.4, 9.2, and 9.3, respectively. mdpi.com
The following table summarizes the binding affinities of selected compounds for dopamine receptors.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | pKi | Reference |
| Spiperone | D2 | - | 8.4-9.4 | mdpi.com |
| Spiperone | D3 | - | 9.2 | mdpi.com |
| Spiperone | D4 | - | 9.3 | mdpi.com |
| 7-OH-DPAT | D3 | - | 5.85-9.6 | mdpi.com |
| 7-OH-DPAT | D2 | - | 6.51-8.73 | mdpi.com |
| 7-OH-DPAT | D4 | - | 6.83 | mdpi.com |
| Apomorphine | D4 | - | 8.4 | mdpi.com |
| Apomorphine | D3 | - | 6.1-7.7 | mdpi.com |
| Apomorphine | D2 | - | 5.7-7.5 | mdpi.com |
Farnesoid X Receptor (FXR/NR1H4) Modulation
The Farnesoid X Receptor (FXR), also known as NR1H4, is a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands. It plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism. As such, FXR has emerged as a significant therapeutic target for various metabolic diseases.
Research into novel FXR modulators has led to the synthesis and evaluation of a wide range of chemical entities. Among these are pyridine derivatives containing an azetidine (B1206935) moiety. For instance, a close analogue, Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate , was synthesized as part of a series of compounds designed to act as FXR agonists. google.com The introduction of a polar hydroxyl group on the azetidine ring was intended to improve physicochemical properties such as aqueous solubility while maintaining activity on the FXR receptor. google.com
The activity of compounds at the FXR receptor is typically quantified using in vitro assays that measure the compound's ability to modulate receptor function, often in the presence of a ligand. A common method is a transactivation assay, which measures the activation of a reporter gene under the control of an FXR response element. The potency of an agonist is generally reported as the half-maximal effective concentration (EC50) or its logarithmic transformation, pEC50.
| Parameter | Description | Significance in FXR Modulation |
|---|---|---|
| EC50 (Effective Concentration 50) | The concentration of an agonist that provides 50% of the maximal response in an in vitro assay. | A lower EC50 value indicates a higher potency of the compound as an agonist for the FXR receptor. |
| pEC50 | The negative logarithm of the EC50 value (pEC50 = -log(EC50)). | Provides a more convenient scale for comparing potencies. A higher pEC50 value corresponds to a more potent compound. |
While specific EC50 values for this compound are not publicly available, the patent literature describing its analogues suggests that compounds with this scaffold were designed and found to be active as FXR modulators. google.com The development of such compounds highlights the ongoing effort to identify novel chemical structures that can effectively and safely modulate the activity of this important nuclear receptor.
General GPCR and Ion Channel Screening (In Vitro Panels for Selectivity Assessment)
To characterize the therapeutic potential and potential off-target effects of a compound, its selectivity is assessed by screening it against a broad panel of receptors and enzymes. This is particularly important for compounds targeting receptors that belong to large families, such as G-Protein Coupled Receptors (GPCRs) and ion channels.
Analogues of this compound, particularly those based on the nicotinic scaffold, have been evaluated for their activity at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. nih.gov These receptors are themselves a diverse family, with numerous subtypes (e.g., α4β2, α3β4, α7) that have distinct physiological roles and pharmacological profiles. nih.gov
Selectivity profiling is typically performed using binding assays or functional assays. Binding assays measure the affinity of a compound for a receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in a competitive binding experiment. Functional assays, such as automated patch-clamp electrophysiology, measure the effect of the compound on the function of the ion channel, for example, its ability to inhibit the ion flow induced by a known agonist. nih.govtandfonline.com
The data below, from a study on known nicotinic acetylcholine receptor inhibitors, illustrates the type of information generated in a selectivity screen. It shows the IC50 values of different compounds against various nAChR subtypes.
| Compound | α3β4 (IC50, µM) | α4β2 (IC50, µM) | α7 (IC50, µM) |
|---|---|---|---|
| Bupropion | 1.8 | 0.8 | >20 |
| Imipramine | 0.3 | 0.6 | >20 |
| Mecamylamine | 0.02 | 0.03 | 4.5 |
High-throughput screening campaigns have also been employed to identify novel modulators of specific nAChR subtypes from large chemical libraries. In one such screen against the α4β2 nAChR, several compounds with novel chemical structures were identified as having a high binding affinity, with Ki values below 2 µM. researchgate.net These hits were then typically counterscreened in functional assays to determine if they acted as agonists or antagonists. researchgate.net
For a compound like this compound, a comprehensive selectivity panel would involve testing its activity against a wide array of GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors) and other ion channels (e.g., sodium, potassium, calcium channels) to ensure that its activity is focused on the intended target and to predict potential side effects.
In Vitro Enzyme Inhibition Profiling of Methyl 5 Azetidin 3 Yl Nicotinate Derivatives
Papain-Like Protease (PLpro) Inhibition
There is no specific information available in the reviewed literature regarding the inhibition of Papain-Like Protease (PLpro) by Methyl 5-(azetidin-3-yl)nicotinate or its derivatives.
Kinase Inhibition Assays (e.g., p21-activated kinase 4 (PAK4) inhibition)
No data could be retrieved from scientific databases detailing the inhibitory activity of this compound or its derivatives against p21-activated kinase 4 (PAK4).
Carbonic Anhydrase Inhibition
The inhibitory effects of this compound and its derivatives on Carbonic Anhydrase isoforms have not been reported in the surveyed literature.
Aspartic Protease Inhibition
There is no available research documenting the in vitro inhibition of Aspartic Proteases by this compound or its related compounds.
Janus Kinase (JAK) Enzyme Inhibition
Specific studies on the inhibition of Janus Kinase (JAK) enzymes by this compound or its derivatives are not present in the current body of scientific literature.
Mechanistic Enzyme Inhibition Studies (e.g., Reversible vs. Irreversible Inhibition)
Due to the absence of primary inhibition data, no mechanistic studies have been conducted to determine whether any potential enzyme inhibition by this compound derivatives would be reversible or irreversible.
Computational and Theoretical Studies on Methyl 5 Azetidin 3 Yl Nicotinate
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding potential drug-target interactions.
While specific docking studies for Methyl 5-(azetidin-3-yl)nicotinate are not extensively documented in publicly available literature, the principles can be understood from studies on related nicotinic acid and pyridine (B92270) derivatives. researchgate.netmdpi.comacs.org For instance, docking studies on nicotinic acid derivatives as potential inhibitors for targets like cyclooxygenase (COX) enzymes have been performed. researchgate.net These studies use software to place the ligand into the protein's active site and calculate a "docking score," which estimates the binding affinity.
For this compound, a hypothetical docking study would involve:
Receptor Selection: Identifying a potential protein target. Given the structure, likely targets could include nicotinic acetylcholine (B1216132) receptors (nAChRs), various kinases, or enzymes where nicotinamide-like moieties are substrates or inhibitors. mdpi.comdovepress.com
Interaction Prediction: The pyridine ring's nitrogen and the methyl ester's carbonyl oxygen could act as hydrogen bond acceptors. The azetidine (B1206935) ring's secondary amine can serve as a hydrogen bond donor and acceptor. These interactions would be critical in orienting the ligand within a binding pocket. youtube.com
Binding Affinity Estimation: The simulation would yield a binding energy value (e.g., in kcal/mol), indicating the stability of the ligand-receptor complex. For example, in studies of other pyridine-based inhibitors, binding energies ranging from -5.0 to -9.0 kcal/mol have been observed for various targets. researchgate.net
A study on imidazo[1,2-a]pyridine (B132010) derivatives identified potent inhibitors with low nanomolar IC50 values through a structure-based design approach, highlighting how docking can guide the synthesis of effective compounds. arizona.edu Similarly, docking was used to guide the design of pyridine derivatives as inhibitors of cytochrome P450 1B1, where the pyridine nitrogen was predicted to interact with the heme iron. nih.gov
Quantum Chemical Calculations (e.g., Ab Initio, DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the electronic properties of a molecule, providing deep insights into its structure and reactivity. mdpi.combibliotekanauki.pl
These calculations can determine key parameters for this compound:
Optimized Geometry: The most stable three-dimensional arrangement of the atoms.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.
A theoretical study on an azetidine derivative using DFT methods analyzed these exact parameters to understand its chemical behavior. researchgate.net Another study on nicotinic acid (Vitamin B3) used DFT to explore its structural conformations and electronic features in different solvent environments. jmchemsci.com For related nitroimine derivatives of azetidine, DFT calculations were used to predict heats of formation and bond dissociation energies to assess their stability. bibliotekanauki.pl
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to the molecule's tendency to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the molecule's tendency to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | ~2.5 D | Measures the molecule's overall polarity. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a view of the dynamic nature of biological systems. researchgate.net While docking provides a static snapshot of a potential binding pose, MD simulations can validate the stability of this pose and explore the conformational flexibility of both the ligand and the target protein. researchgate.net
For this compound, MD simulations could be used to:
Assess Binding Stability: An MD simulation initiated from a docked pose can show whether the ligand remains stably bound in the active site or if it dissociates. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand are monitored. A stable RMSD suggests a stable binding mode. researchgate.net
Analyze Conformational Changes: The simulation can reveal how the azetidine ring and the rotatable bond connecting it to the pyridine ring behave within the binding pocket. It can identify the most populated conformations of the molecule when bound.
Study Binding/Unbinding Events: Advanced MD techniques can simulate the entire process of a ligand binding to or unbinding from a receptor, providing insights into the kinetics (k_on and k_off rates) of the interaction.
Calculate Binding Free Energy: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, corroborating docking scores. researchgate.net
Studies on other systems demonstrate the power of this approach. MD simulations were used to study the binding of niacin to its receptor, GPR109A, and to confirm the stable binding of metabolites in protein active sites. researchgate.net In another study, MD simulations of an azetidine derivative docked to viral proteins showed stable RMSD values, validating the docking results and suggesting the compound could act as a potent inhibitor. researchgate.net
Ligand-Based and Structure-Based Drug Design Approaches
The design of new therapeutic agents often follows two main computational strategies: ligand-based and structure-based design. eurekalert.org this compound, with its azetidine and pyridine scaffolds, is a prime candidate for both approaches. mdpi.comacs.org
Structure-Based Drug Design (SBDD): This approach relies on the known 3D structure of the target protein. As seen in the development of c-Met inhibitors and Nek2 inhibitors, docking simulations are used to predict how a ligand binds. arizona.edunih.gov This information allows chemists to design modifications to the ligand to improve its fit and interactions, for example, by adding groups that form new hydrogen bonds or fill a hydrophobic pocket. The development of 3-pyridyl azetidine ureas as NAMPT inhibitors is a clear example of using SBDD. acs.org
Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are used. These methods rely on the knowledge of a set of molecules that are known to be active. Techniques include pharmacophore modeling (identifying the essential 3D arrangement of features required for activity) and Quantitative Structure-Activity Relationship (QSAR) modeling. For this compound, one could build a pharmacophore model based on its key features: a hydrogen bond donor (azetidine NH), hydrogen bond acceptors (pyridine N, ester C=O), and an aromatic ring. This model could then be used to screen large databases for other compounds with a similar arrangement of features.
Researchers developing Polθ inhibitors recently used both LBDD and SBDD strategies with a generative AI platform to innovate novel 3-hydroxymethyl-azetidine derivatives. eurekalert.org
Prediction of Molecular Properties and Reactivity Profiles
Computational methods are widely used to predict the physicochemical and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of drug candidates, a process often called in silico profiling. acs.org For this compound, various molecular descriptors can be calculated from its 2D structure.
These properties are crucial for assessing the "drug-likeness" of a compound. For instance, Lipinski's Rule of Five provides a guideline for oral bioavailability.
| Property | Predicted Value | Relevance |
|---|---|---|
| Molecular Formula | C₁₀H₁₃N₃O₂ | Defines the elemental composition. |
| Molecular Weight | 207.23 g/mol | Important for bioavailability (Lipinski's rule: <500). |
| logP (Octanol-Water Partition Coefficient) | ~0.5 - 1.0 (estimated) | Measures lipophilicity, affects absorption and distribution (Lipinski's rule: <5). |
| Hydrogen Bond Donors | 1 (from azetidine NH) | Influences solubility and receptor binding (Lipinski's rule: <5). |
| Hydrogen Bond Acceptors | 4 (2 from ester, 2 from nitrogens) | Influences solubility and receptor binding (Lipinski's rule: <10). |
| Topological Polar Surface Area (TPSA) | ~68 Ų (estimated) | Predicts cell permeability (typically <140 Ų for CNS penetration). |
The reactivity profile can be predicted using the quantum chemical parameters discussed in section 7.2. mdpi.com The MEP map identifies sites prone to electrophilic or nucleophilic attack, guiding the understanding of metabolic pathways and potential interactions with biological nucleophiles or electrophiles. youtube.com The HOMO/LUMO energies can correlate with the molecule's susceptibility to oxidation or reduction. mdpi.comcsic.es
Methyl 5 Azetidin 3 Yl Nicotinate and Its Analogues As Synthetic Precursors and Building Blocks
Utility in the Synthesis of Complex Bioactive Molecules
The presence of both a nucleophilic secondary amine in the azetidine (B1206935) ring and an electrophilic ester on the pyridine (B92270) ring, along with the aromatic system, makes methyl 5-(azetidin-3-yl)nicotinate a versatile precursor for a variety of chemical transformations.
Incorporation into Nitrogen-Containing Heterocycles
Azetidines are increasingly recognized as important motifs in medicinal chemistry and as intermediates for the synthesis of other nitrogen-containing heterocycles. researchgate.netnih.gov The strained four-membered ring of azetidine can undergo ring-opening or ring-expansion reactions, providing access to larger, more complex heterocyclic systems. researchgate.net While specific examples detailing the direct use of this compound in these transformations are not extensively documented in the provided results, the general reactivity of the azetidine ring suggests its potential for such applications. researchgate.net The pyridine portion of the molecule also offers sites for further functionalization, contributing to the construction of diverse heterocyclic scaffolds. kit.edu
For instance, the nitrogen atom of the azetidine ring can act as a nucleophile to form new carbon-nitrogen bonds, a key step in the synthesis of many nitrogenous heterocycles. This reactivity is central to building more elaborate molecular architectures.
Role in Multi-component Reactions
Multi-component reactions (MCRs) are powerful tools in drug discovery and organic synthesis, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govtcichemicals.comajrconline.org The functional groups present in this compound and its analogues make them suitable candidates for participation in MCRs. The primary or secondary amine of the azetidine moiety and the carbonyl group of the ester can potentially engage in various MCRs, such as the Ugi or Passerini reactions, to generate highly diverse molecular scaffolds. nih.govbeilstein-journals.org This approach enables the efficient creation of large libraries of compounds for biological screening. beilstein-journals.org Although direct examples involving this compound are not explicitly detailed, the principles of MCRs suggest its applicability in generating novel molecular entities. ajrconline.orgbeilstein-journals.org
Precursor for Radioligands and Imaging Agents
The development of radioligands for positron emission tomography (PET) imaging is a critical area of research for diagnosing and understanding various diseases. acs.orgchemrxiv.org Analogues of this compound have been utilized as precursors in the synthesis of PET tracers. For example, derivatives of ethyl nicotinate (B505614) have been explored for imaging the P2Y12 receptor, which is involved in neuroinflammation. biorxiv.org
In one study, a nicotinate derivative was radiolabeled to produce a PET tracer for imaging the P2Y12 receptor in the brain. chemrxiv.org While this specific example does not use this compound directly, it highlights the utility of the nicotinate scaffold in developing imaging agents. The azetidine moiety can be functionalized to attach the radioisotope or to modulate the pharmacokinetic properties of the resulting radioligand.
| Precursor/Tracer | Target | Imaging Modality | Key Finding |
| Ethyl nicotinate derivatives | P2Y12 Receptor | PET | High-affinity antagonists for the P2Y12R. biorxiv.org |
| Nicotinate [18F]12 | P2Y12 Receptor | PET | First brain-permeable P2Y12R PET tracer for in vivo imaging. chemrxiv.org |
| [11C]1 | P2Y12 Receptor | PET | Used for imaging activated microglia. acs.org |
| [11C]8 | NLRP3 Inflammasome | PET | Demonstrated rapid and high brain uptake. nih.gov |
Derivatization to Generate Diverse Chemical Libraries
The structural features of this compound allow for extensive derivatization, making it an excellent scaffold for the generation of diverse chemical libraries. The secondary amine of the azetidine ring is a key site for modification, readily undergoing reactions such as acylation, alkylation, and sulfonylation to introduce a wide range of substituents.
Furthermore, the methyl ester on the pyridine ring can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. The pyridine ring itself can also be a site for further chemical modification. This multi-faceted reactivity enables the creation of a vast array of structurally diverse molecules from a single precursor, which is highly valuable in the search for new bioactive compounds.
Advanced Spectroscopic and Analytical Characterization Techniques for Azetidine Nicotinate Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like "Methyl 5-(azetidin-3-yl)nicotinate." By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity.
¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in a related compound, methyl 5-(aminomethyl)nicotinate hydrochloride, the methoxy (B1213986) group protons typically show a signal around δ 3.9 ppm, while the aminomethyl protons are observed at δ 4.3 ppm. evitachem.com In the case of methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, the protons of the COOMe group present as a singlet at approximately δ 3.85 ppm. beilstein-journals.org The azetidine (B1206935) ring protons exhibit characteristic signals; for example, the methylene (B1212753) protons (CH₂) can appear as a doublet of doublets and a triplet, while the methine proton (CH) may be a triplet of triplets. beilstein-journals.org
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, indicating the types of carbon atoms present (e.g., C=O, C=C, C-N). In a study of methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, DEPT-90 and DEPT-135 experiments, in conjunction with the standard ¹³C NMR spectrum, confirmed the presence of specific methine carbons. beilstein-journals.org
2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. researchgate.net HMBC, for instance, reveals long-range correlations between protons and carbons, which is crucial for connecting different fragments of the molecule. beilstein-journals.org In the analysis of methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, HMBC spectra showed correlations between the azetidine methylene protons and the quaternary carbon of the 1,2-oxazole ring, confirming their connectivity. beilstein-journals.org
A summary of typical chemical shifts for related structures is provided in the table below.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methoxy (COOCH₃) | ~3.85 - 3.9 | - |
| Azetidine CH₂ | Multiplets | - |
| Azetidine CH | Multiplets | ~26.1 |
| Aromatic CH | Varies | Varies |
| Ester C=O | - | Varies |
NMR spectroscopy is a powerful tool for determining the relative and absolute stereochemistry of chiral molecules. This is achieved by analyzing nuclear Overhauser effect (NOE) correlations and coupling constants. researchgate.net For chiral 1,2-oxazoles containing an azetidine ring, the presence of two sets of signals in NMR spectra can indicate the existence of rotational conformers, for example, due to the Boc-group. beilstein-journals.org The assignment of stereochemistry can be further supported by comparing experimental data with quantum mechanics-based NMR calculations. wuxiapptec.com
Mass Spectrometry (MS) Techniques (ESI-HRMS, TOF-MS, LC/MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that allows for the analysis of relatively large and non-volatile molecules. It provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For example, the high-resolution mass of a related compound was determined to be 410.2103 [M+H]⁺, which closely matched the calculated value of 410.2105 for the formula C₂₁H₂₄FN₇O. ucl.ac.uk
Time-of-Flight Mass Spectrometry (TOF-MS) is often coupled with ESI and is known for its high mass resolution and accuracy.
Liquid Chromatography/Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and for confirming the identity of a synthesized compound.
| Technique | Information Provided |
| ESI-HRMS | Precise molecular weight and elemental composition. |
| TOF-MS | High-resolution mass data. |
| LC/MS | Separation of mixtures and confirmation of molecular weight of individual components. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for each compound. For instance, the IR spectrum of methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate showed characteristic absorption bands for the ester carbonyl (C=O) at 1723 cm⁻¹ and the Boc-carbonyl (C=O) at 1687 cm⁻¹. beilstein-journals.org This technique is valuable for confirming the presence of key functional groups within the "this compound" structure, such as the ester and the amine.
| Functional Group | Typical IR Absorption (cm⁻¹) |
| C=O (Ester) | ~1725 |
| C=O (Amide/Carbamate) | ~1680-1690 |
| N-H (Amine) | Varies |
| C-N | Varies |
| Aromatic C=C | ~1600, ~1475 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal, a detailed map of electron densities can be generated, revealing the precise positions of atoms and the stereochemistry of the molecule. semanticscholar.org The structure of a related compound, (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate, was unambiguously confirmed by single-crystal X-ray diffraction, which supported the structural analysis performed by NMR. beilstein-journals.org This method provides incontrovertible proof of the molecular structure, including bond lengths, bond angles, and stereochemical configuration.
Chromatographic Methods for Purity and Separation (HPLC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a powerful method used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is widely used to determine the purity of a synthesized compound and to isolate the desired product from reaction mixtures. For example, preparative HPLC has been used to isolate desired pyridine (B92270) analogues. google.com A study on the simultaneous determination of methyl nicotinate (B505614) and other compounds in a pharmaceutical spray utilized an HPLC-DAD (Diode Array Detector) method, demonstrating its utility in quantifying the compound in a complex matrix. mdpi.com The purity of a compound can be assessed by the area percentage of its peak in the chromatogram; for a related azetidine-nicotinate derivative, a purity of 95.7% was determined by UPLC (Ultra-Performance Liquid Chromatography). ucl.ac.uk
| Technique | Application |
| HPLC | Purity assessment, separation, and quantification. |
| Preparative HPLC | Isolation and purification of the target compound. |
| UPLC | High-resolution separation for purity determination. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
